molecular formula C9H14O4 B1584308 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate CAS No. 25212-88-8

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate

Cat. No. B1584308
CAS RN: 25212-88-8
M. Wt: 186.2 g/mol
InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N
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Patent
US04419496

Procedure details

Into an agitated reactor outfitted for nitrogen blanketing of the contents there are charged: 1,009 parts of a 35% solids polybutadiene latex having an average particle size of 1,000 A; 360 parts water; 1 part acetic acid to give the reaction mass a pH of 4; 0.085 part of the bisodium salt of ethylenediaminetetracetic acid (herein referred to as "EDTA.2Na+ " or just "EDTA") and 1.05 parts of K2S2O8. Heat is applied until the charged contents reach 65° C. At this point, two continuous addition streams are started and feed into the reactor. One is an aqueous stream which is charged over a 11/4 hour period and contains 68 parts of a water solution of 0.125% K2S2O8 and 2.5% sodium dodecylbenzene sulfonate. The other is a monomer stream which is charged over a one-hour period and consists of 85 parts of a 92:8 weight ratio mixture of ethyl acrylate (EA) and methacrylic acid (MAA) calculated to give a 20% shell in the resulting graft copolymer (based on wt. polybutadiene plus wt. interpolymerized EA and MAA contents). After the addition is completed, the reaction mass is maintained at 65° C. with continued stirring for 3 additional hours. Analysis of the resulting AgAg graft copolymer latex material shows that approximately 100% interpolymerization of the acid and acrylate monomers has been achieved to yield particles consisting of 20% shell, the shell consisting of about 92% EA and 8% MAA. Extraction with methyl ethyl ketone (MEK) of the resultant AgAg material demonstrates that 79% of the EA/MAA monomeric mixture has actually been grafted to the 1,000 A polybutadiene (PBD) particles and 21% exists in the shell as non-grafted EA/MAA copolymer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C=C.[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=[CH2:8].[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=[CH2:8].[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with continued stirring for 3 additional hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to yield particles
EXTRACTION
Type
EXTRACTION
Details
Extraction with methyl ethyl ketone (MEK) of the resultant AgAg material

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCC.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.